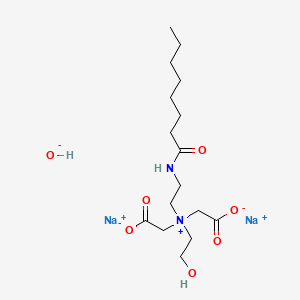
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt is a complex organic compound. It is characterized by its multiple functional groups, including carboxymethyl, hydroxyethyl, and oxooctyl groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylenediamine, chloroacetic acid, and octanoyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementation of continuous flow processes to enhance efficiency and reduce production time.
Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxooctyl group can be reduced to form alcohols.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of detergents, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt involves:
Molecular Targets: Interaction with specific enzymes, receptors, or cellular components.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Effects: The compound may exert its effects by altering the activity of target molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, monosodium salt.
- **Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, chloride.
Uniqueness
Functional Groups: The presence of multiple functional groups in Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt makes it unique compared to its analogs.
Applications: Its versatility in various scientific and industrial applications sets it apart from similar compounds.
Properties
CAS No. |
70776-18-0 |
|---|---|
Molecular Formula |
C16H30N2Na2O7 |
Molecular Weight |
408.40 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl-(2-hydroxyethyl)-[2-(octanoylamino)ethyl]azaniumyl]acetate;hydroxide |
InChI |
InChI=1S/C16H30N2O6.2Na.H2O/c1-2-3-4-5-6-7-14(20)17-8-9-18(10-11-19,12-15(21)22)13-16(23)24;;;/h19H,2-13H2,1H3,(H2-,17,20,21,22,23,24);;;1H2/q;2*+1;/p-2 |
InChI Key |
ANTPPDLGHNLFRJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)NCC[N+](CCO)(CC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















